molecular formula C7H7Cl2N3 B3176117 5-Allyl-2-amino-4,6-chloropyrimidine CAS No. 97570-30-4

5-Allyl-2-amino-4,6-chloropyrimidine

Cat. No. B3176117
CAS RN: 97570-30-4
M. Wt: 204.05 g/mol
InChI Key: HVVISMTVDBCRHK-UHFFFAOYSA-N
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Description

5-Allyl-2-amino-4,6-chloropyrimidine is a chemical compound with the molecular formula C7H7Cl2N3 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 5-Allyl-2-amino-4,6-chloropyrimidine, often involves classical cyclocondensation of guanidine salts with alkyl 3-aryl-3-oxopropanoates . Another method involves the Suzuki cross-coupling of 2-amino-6-chloropyrimidin-4(3H)-one with substituted benzene boronic acids .


Molecular Structure Analysis

The molecular structure of 5-Allyl-2-amino-4,6-chloropyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted at positions 5, 4, and 6 with an allyl group, an amino group, and two chlorine atoms, respectively .


Chemical Reactions Analysis

Pyrimidines, including 5-Allyl-2-amino-4,6-chloropyrimidine, can undergo a variety of chemical reactions. For instance, they can participate in aromatic nucleophilic substitution reactions, solvolysis, and Claisen–Schmidt condensation under certain conditions .

Mechanism of Action

While the specific mechanism of action for 5-Allyl-2-amino-4,6-chloropyrimidine is not mentioned in the retrieved sources, pyrimidines in general are known to exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

While specific safety and hazard information for 5-Allyl-2-amino-4,6-chloropyrimidine is not available, related compounds such as 4-Chloro-2,6-diaminopyrimidine are known to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on pyrimidine derivatives, including 5-Allyl-2-amino-4,6-chloropyrimidine, is ongoing. Future directions include the development of new pyrimidines as anti-inflammatory agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

properties

IUPAC Name

4,6-dichloro-5-prop-2-enylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c1-2-3-4-5(8)11-7(10)12-6(4)9/h2H,1,3H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVISMTVDBCRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(N=C(N=C1Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241301
Record name 4,6-Dichloro-5-(2-propen-1-yl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Allyl-2-amino-4,6-chloropyrimidine

CAS RN

97570-30-4
Record name 4,6-Dichloro-5-(2-propen-1-yl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97570-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-(2-propen-1-yl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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